2-Bromo-5-fluoro-4-methylbenzenesulfonamide
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Overview
Description
Preparation Methods
The synthesis of 2-Bromo-5-fluoro-4-methylbenzenesulfonamide typically involves the bromination and fluorination of 4-methylbenzenesulfonamide. The reaction conditions often include the use of bromine and fluorine reagents under controlled temperatures and pressures . Industrial production methods may involve large-scale synthesis using similar reagents and conditions, but with optimized processes for higher yields and purity .
Chemical Reactions Analysis
2-Bromo-5-fluoro-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-5-fluoro-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions.
Medicine: The compound is used in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Bromo-5-fluoro-4-methylbenzenesulfonamide can be compared with similar compounds such as:
4-Fluoro-2-methylbenzenesulfonamide: Similar in structure but lacks the bromine atom.
5-Bromo-2-fluoro-4-methylphenylboronic acid: Contains a boronic acid group instead of the sulfonamide group.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C7H7BrFNO2S |
---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
2-bromo-5-fluoro-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H7BrFNO2S/c1-4-2-5(8)7(3-6(4)9)13(10,11)12/h2-3H,1H3,(H2,10,11,12) |
InChI Key |
DXPSIKQSJNFNLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)S(=O)(=O)N)Br |
Origin of Product |
United States |
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